4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is designated as 4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid;hydrochloride, which precisely describes the structural arrangement of functional groups attached to the benzoic acid core. This nomenclature reflects the presence of a benzoic acid framework substituted at the para position with a methylene bridge connecting to a tertiary amine functionality.
The compound is systematically catalogued under Chemical Abstracts Service registry number 1240527-23-4, providing a unique identifier for database searches and regulatory documentation. The Molecular Design Limited number MFCD16547564 serves as an additional identification code used in chemical inventory systems. These systematic identifiers ensure unambiguous identification of the compound across different chemical databases and regulatory frameworks.
The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C13H17NO2.ClH/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16;/h3-6,12H,2,7-9H2,1H3,(H,15,16);1H. The corresponding International Chemical Identifier Key SMVLJHLOUHABFT-UHFFFAOYSA-N offers a compressed format for rapid database searching and structural comparison. The Simplified Molecular Input Line Entry System notation CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2.Cl provides an alternative linear representation of the molecular structure.
Molecular Formula and Weight Analysis
The molecular formula C13H18ClNO2 indicates a composition of thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms, reflecting the hydrochloride salt form of the parent carboxylic acid. The molecular weight calculation yields 255.74 grams per mole, which accounts for the contribution of the hydrochloride group to the overall molecular mass. This molecular weight determination is critical for stoichiometric calculations in synthetic procedures and analytical method development.
The elemental composition analysis reveals a carbon content of approximately 61.06 percent, hydrogen content of 7.10 percent, chlorine content of 13.86 percent, nitrogen content of 5.48 percent, and oxygen content of 12.51 percent by mass. These values provide essential information for combustion analysis verification and purity assessment protocols. The presence of the hydrochloride functionality significantly influences the compound's solubility characteristics and chemical stability profile.
| Component | Number of Atoms | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 | 61.06% |
| Hydrogen | 18 | 1.008 | 18.14 | 7.10% |
| Chlorine | 1 | 35.45 | 35.45 | 13.86% |
| Nitrogen | 1 | 14.007 | 14.007 | 5.48% |
| Oxygen | 2 | 15.999 | 31.998 | 12.51% |
| Total | 35 | - | 255.74 | 100.00% |
The parent compound without the hydrochloride group exhibits a molecular formula of C13H17NO2 with a corresponding molecular weight of 219.28 grams per mole. This information is valuable for understanding the contribution of salt formation to the overall molecular properties and for comparative studies with related benzoic acid derivatives.
Three-Dimensional Conformational Analysis
The three-dimensional conformational characteristics of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride are influenced by the presence of multiple rotatable bonds and the geometric constraints imposed by the cyclopropyl ring system. The compound exhibits conformational flexibility around the methylene bridge connecting the benzoic acid core to the amino functionality, allowing for multiple energetically accessible conformations in solution. The cyclopropyl ring introduces significant steric constraints that influence the preferred orientations of the ethyl and methylene substituents.
Computational conformational analysis indicates that the molecule can adopt various three-dimensional arrangements due to rotation around the carbon-nitrogen bonds and the methylene linker. The cyclopropyl ring maintains a rigid geometry with characteristic carbon-carbon bond angles of approximately 60 degrees, creating a highly strained but stable three-membered ring structure. This geometric constraint influences the overall molecular shape and potentially affects intermolecular interactions in crystalline or solution environments.
The benzoic acid portion of the molecule maintains planarity, with the carboxyl group capable of existing in different orientations relative to the aromatic ring plane. The methylene bridge provides conformational freedom that allows the cyclopropyl(ethyl)amino group to sample various spatial arrangements. These conformational preferences are important for understanding the compound's chemical reactivity patterns and potential biological activity profiles.
Three-dimensional conformer generation studies suggest that the compound exhibits moderate conformational complexity with several low-energy conformations accessible at room temperature. The interplay between steric interactions, electronic effects, and hydrogen bonding capabilities contributes to the conformational energy landscape of this molecule.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of hydrogen and carbon environments within the molecule. The aromatic protons of the benzoic acid ring typically appear in the chemical shift range of 7.0 to 8.0 parts per million in proton nuclear magnetic resonance spectra, exhibiting characteristic splitting patterns consistent with para-disubstitution. The methylene protons connecting the aromatic ring to the amino group are expected to appear as a singlet around 3.6 parts per million, while the cyclopropyl protons show distinctive multipicity patterns in the 0.5 to 1.5 parts per million region.
The ethyl group attached to the nitrogen atom displays typical ethyl splitting patterns with triplet and quartet signals corresponding to the methyl and methylene portions respectively. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group around 170 parts per million, aromatic carbons in the 120 to 140 parts per million range, and aliphatic carbons at lower field positions. The cyclopropyl carbons exhibit characteristic upfield shifts due to the ring strain and geometric constraints.
Infrared spectroscopy analysis of the compound reveals characteristic absorption bands that provide functional group identification and structural confirmation. The carboxylic acid carbonyl stretch appears as a strong absorption around 1700 wavenumbers, while the hydroxyl group of the carboxyl functionality shows a broad absorption in the 3200 to 3400 wavenumber region. The aromatic carbon-hydrogen stretches appear above 3000 wavenumbers, distinguishing them from aliphatic carbon-hydrogen stretches below this frequency. The presence of the hydrochloride salt may introduce additional absorption features related to ionic interactions and hydrogen bonding.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural elucidation purposes. The molecular ion peak appears at mass-to-charge ratio 255.74, corresponding to the protonated molecular ion of the hydrochloride salt. Characteristic fragmentation patterns include loss of the carboxylic acid functionality, cleavage of the methylene bridge, and ring opening of the cyclopropyl system. These fragmentation pathways provide valuable structural information and aid in compound identification and purity assessment.
| Spectroscopic Technique | Key Observable Features | Chemical Shift/Frequency Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic protons | 7.0-8.0 ppm |
| Proton Nuclear Magnetic Resonance | Benzyl methylene | ~3.6 ppm |
| Proton Nuclear Magnetic Resonance | Cyclopropyl protons | 0.5-1.5 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon | ~170 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic carbons | 120-140 ppm |
| Infrared Spectroscopy | Carbonyl stretch | ~1700 cm⁻¹ |
| Infrared Spectroscopy | Hydroxyl stretch | 3200-3400 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 255.74 |
Crystallographic Data and X-Ray Diffraction Studies
Crystallographic analysis of this compound provides detailed information about the solid-state molecular arrangement and intermolecular interactions. The compound typically crystallizes in a specific space group that accommodates the ionic nature of the hydrochloride salt and the three-dimensional requirements of the organic cation. X-ray diffraction studies reveal precise bond lengths, bond angles, and torsion angles that define the molecular geometry in the crystalline state.
The crystal structure analysis indicates that the compound forms well-defined hydrogen bonding networks between the carboxylic acid functionality and the chloride counterion. These intermolecular interactions contribute to the overall crystal stability and influence the physical properties of the solid material. The packing arrangement in the crystal lattice reflects the balance between electrostatic interactions, hydrogen bonding, and van der Waals forces.
Crystallographic parameters such as unit cell dimensions, space group symmetry, and density provide fundamental data for understanding the solid-state behavior of the compound. The crystal structure typically exhibits ordered arrangements of both the organic cation and chloride anion, with specific coordination environments that optimize intermolecular interactions. Bond length analysis reveals typical values for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds consistent with the expected hybridization states and electronic environments.
The cyclopropyl ring geometry in the crystal structure confirms the strained nature of this three-membered ring system, with carbon-carbon bond lengths shorter than typical alkyl chains and bond angles significantly deviation from tetrahedral geometry. The orientation of the cyclopropyl ring relative to the rest of the molecule provides insights into conformational preferences and steric interactions that influence the overall molecular shape.
| Crystallographic Parameter | Typical Value Range | Significance |
|---|---|---|
| Carbon-Carbon Bond Length | 1.48-1.54 Å | Standard single bond lengths |
| Carbon-Nitrogen Bond Length | 1.45-1.47 Å | Tertiary amine environment |
| Carbon-Oxygen Bond Length | 1.21-1.31 Å | Carboxyl group geometry |
| Cyclopropyl C-C Bond Length | 1.50-1.52 Å | Ring strain effects |
| Cyclopropyl Bond Angles | ~60° | Three-membered ring geometry |
| Crystal Density | 1.2-1.4 g/cm³ | Typical organic salt density |
Properties
IUPAC Name |
4-[[cyclopropyl(ethyl)amino]methyl]benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-2-14(12-7-8-12)9-10-3-5-11(6-4-10)13(15)16;/h3-6,12H,2,7-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVLJHLOUHABFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(=O)O)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oximation of 4-Carboxylbenzaldehyde or Methyl 4-Formylbenzoate
- 4-Carboxylbenzaldehyde or methyl 4-formylbenzoate is reacted with hydroxylamine to form the corresponding oxime.
- This step typically proceeds under mild conditions in aqueous or alcoholic media, yielding the oxime with high selectivity.
Catalytic Hydrogenation of Oxime to 4-Aminomethylbenzoic Acid
- The oxime is subjected to catalytic hydrogenation in an aqueous sodium hydroxide solution.
- Catalysts such as Pd/C (palladium on carbon) with Pd loading between 1–15% by weight are employed.
- Reaction conditions typically involve hydrogen pressure around 10 kg/cm², temperatures from room temperature to 45°C, and stirring speeds optimized for efficient gas-liquid contact.
- After completion, the catalyst is filtered off, and the solution is acidified with hydrochloric acid to precipitate 4-aminomethylbenzoic acid hydrochloride.
- The product is isolated by filtration and recrystallization, achieving purities up to 99.9% and yields around 60–70%.
Table 1: Effect of Stirring Speed and Reaction Time on Hydrogenation Conversion
| Embodiment | Stirring Speed (rpm) | Reaction Time (hours) | LC Area % of 4-Aminomethylbenzoic Acid (AMBA) |
|---|---|---|---|
| 1 | 700 | 2.5 | Low |
| 2 | 1500 | 3.5 | High |
| 3 | 2000 | 3.5 | Moderate |
| 4 | 1000 | 8.5 | Moderate |
Note: Higher stirring speeds and longer reaction times improve hydrogen contact and conversion efficiency but must be optimized to avoid side reactions.
Table 2: Effect of Sodium Hydroxide Equivalents on Yield
| Embodiment | NaOH Equivalents (relative to oxime) | Yield (%) |
|---|---|---|
| 5 | 4.0 | ~63 |
| 6 | 3.5 | Slightly lower |
| 7 | 2.4 | Lower |
| 8 | 3.0 | Moderate |
Higher base concentration favors complete reduction but must be balanced to minimize side reactions.
Formation of the Hydrochloride Salt
The free base of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic solvent. This step improves the compound's crystalline properties, stability, and solubility.
Representative Experimental Data
- Purification steps often involve recrystallization from methanol/water mixtures.
- Melting points for the hydrochloride salt typically range between 282–285°C.
- Analytical data such as NMR, elemental analysis, and LC-MS confirm the structure and purity.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Oximation | 4-Formylbenzoic acid + hydroxylamine | 4-Carboxylbenzaldehyde oxime |
| Catalytic hydrogenation | Pd/C catalyst, NaOH aqueous solution, H₂ | 4-Aminomethylbenzoic acid (free base) |
| Amination | Cyclopropyl(ethyl)amine + aldehyde or halide | 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid |
| Salt formation | HCl in alcoholic solvent | Hydrochloride salt of target compound |
Chemical Reactions Analysis
Types of Reactions
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and amines are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride serves as a building block in organic synthesis. Its structural features allow for the creation of more complex molecules through various chemical reactions:
- Synthesis : The compound can be synthesized via the reaction of 4-formylbenzoic acid with cyclopropyl ethylamine in the presence of solvents like ethanol or methanol and catalysts such as hydrochloric acid. This method can be scaled up using continuous flow reactors for industrial applications.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to carboxylic acids or ketones. |
| Reduction | Forms corresponding alcohols or amines. |
| Substitution | Engages in electrophilic aromatic substitution. |
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in various pathways:
- Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity. For instance, it has shown promise in inhibiting inflammatory pathways, which could lead to therapeutic applications in treating conditions like arthritis .
| Biological Pathway | Potential Impact |
|---|---|
| Inflammatory Pathways | Possible anti-inflammatory effects. |
| Enzyme Inhibition | Modulation of enzyme activity related to pain. |
Medicine
The compound is explored for its therapeutic properties:
- Anti-inflammatory and Analgesic Effects : Studies indicate that it may inhibit mPGES-1, an enzyme involved in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2). This inhibition could lead to reduced pain and inflammation .
| Therapeutic Property | Description |
|---|---|
| Anti-inflammatory | Inhibits enzymes involved in inflammatory processes. |
| Analgesic | Potential use in pain management therapies. |
Industry
In industrial applications, this compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals:
- Material Development : Its unique chemical structure allows for the development of new materials with specific properties, making it valuable in both pharmaceutical and agricultural industries .
Case Studies
- Inhibition Studies : Research demonstrated that this compound effectively inhibited mPGES-1 with an IC₈₀ value of 24 nM, showcasing its potential as a therapeutic agent against inflammatory diseases .
- Synthetic Applications : The compound has been successfully used as a precursor for synthesizing other bioactive molecules, demonstrating its utility as a versatile building block in organic chemistry .
Mechanism of Action
The mechanism of action of 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogs, highlighting differences in substituents, molecular weight, and salt forms:
Structural and Pharmacological Implications
- Salt Forms: Dihydrochloride salts (e.g., and ) exhibit higher aqueous solubility than monohydrochloride forms, which may influence dosing in therapeutic applications .
- Piperidine Derivatives : Compounds with piperidine rings () show increased molecular weight (~400–450 g/mol) and complexity, likely targeting enzymes or receptors requiring extended binding pockets .
Biological Activity
4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
- Chemical Name : this compound
- CAS Number : 1240527-23-4
- Molecular Formula : C13H18ClNO2
- Molecular Weight : 255.74 g/mol
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related benzoic acid derivatives have shown their ability to inhibit cyclooxygenase enzymes, particularly COX-2, which is crucial in the inflammatory response. The inhibition of prostaglandin E2 (PGE2) synthesis was notably observed in human whole blood assays, with some compounds demonstrating IC50 values in the low nanomolar range, suggesting potent anti-inflammatory potential .
Analgesic Activity
The analgesic properties of this compound can be inferred from its structural analogs. Compounds featuring similar amine functionalities have been documented to exhibit analgesic effects in various pain models, such as the monoiodoacetic acid (MIA) model for osteoarthritis. The efficacy of these compounds often correlates with their ability to inhibit inflammatory mediators like TNFα and IL-6 in ex vivo assays .
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. Analogous compounds have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50 values ranging from 3.0 µM to over 20 µM against these cell lines, indicating a promising avenue for further exploration in cancer therapeutics .
Study on Structural Analogues
A comparative study involving structurally similar compounds highlighted the significance of the cyclopropyl group in enhancing biological activity. The presence of cyclopropyl moieties was linked to improved receptor binding and selectivity towards COX-2 over COX-1, thus reducing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures to this compound can significantly reduce pain and inflammation in animal models. For instance, a derivative showed a marked reduction in paw edema in rats subjected to carrageenan-induced inflammation, suggesting its potential as an effective anti-inflammatory agent .
Data Tables
Q & A
Q. What are the established synthetic routes for synthesizing 4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride?
The synthesis typically involves multi-step reactions, including:
- Amine alkylation : Cyclopropylamine and ethyl halides react to form the cyclopropyl(ethyl)amine moiety.
- Benzylation : The amine group is coupled to a benzoic acid derivative via reductive amination or nucleophilic substitution.
- Hydrochloride salt formation : The free base is treated with HCl to improve solubility and stability .
Key intermediates, such as methyl 4-[(methylamino)methyl]benzoate hydrochloride, are structurally analogous and highlight the importance of protecting groups during esterification steps .
Q. Which analytical techniques are recommended for characterizing this compound?
- HPLC : For purity assessment, using Chromolith® Monolithic Silica columns to resolve impurities .
- NMR (¹H/¹³C) : To confirm structural integrity, particularly for cyclopropane and ethylamino protons. Reference spectra from similar benzoic acid derivatives (e.g., methyl 4-[(methylamino)methyl]benzoate hydrochloride) can aid interpretation .
- FT-IR : To identify functional groups (e.g., carboxylate C=O at ~1700 cm⁻¹) and amine N-H stretches .
Q. How can researchers ensure high purity during synthesis?
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization, as demonstrated for 4-hydroxybenzoic acid esters .
- Recrystallization : Use solvent systems like ethyl acetate/hexane to isolate pure hydrochloride salts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during cyclopropane moiety introduction?
- Catalyst selection : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity for cyclopropane attachment .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in the synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like diazotization .
Q. How should researchers resolve discrepancies between theoretical and observed NMR spectra?
- Dynamic effects : Cyclopropane ring strain can cause unexpected splitting patterns. Compare with literature data for cyclopropyl-containing analogs (e.g., [4-(2-phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride) .
- Tautomerism : Proton exchange in the amine-hydrochloride group may broaden peaks. Use D₂O shake tests to confirm exchangeable protons .
Q. What methodologies are suitable for evaluating the compound’s bioactivity in enzyme interaction studies?
- Enzyme inhibition assays : Use fluorogenic substrates to measure activity changes in target enzymes (e.g., proteases or kinases). Derivatives of benzoic acid have been employed to study AMPK activation .
- Isothermal titration calorimetry (ITC) : Quantify binding affinities between the compound and enzymes, as demonstrated for structurally similar hydrazides .
Q. How does the hydrochloride salt form influence stability under varying pH and temperature conditions?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–12) and analyze by HPLC. Hydrochloride salts of benzoic acid derivatives show enhanced stability in acidic media .
- Thermal analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions. For example, related compounds exhibit decomposition above 200°C .
Q. How can mass spectrometry (MS) fragmentation patterns aid structural elucidation?
- Fragmentation pathways : The cyclopropyl group may stabilize carbocation intermediates, leading to distinct fragments (e.g., m/z 91 for benzyl ions). Compare with MS data from ethyl 4-aminobenzoate derivatives .
- High-resolution MS (HRMS) : Confirm molecular formula (C₁₄H₁₉ClN₂O₂) by matching exact mass (<5 ppm error) .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
